8-(Azidomethyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane 8-(Azidomethyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane
Brand Name: Vulcanchem
CAS No.: 4711-00-6
VCID: VC20790166
InChI: InChI=1S/C12H19N3O5/c1-11(2)17-7-6(5-14-15-13)16-10-9(8(7)18-11)19-12(3,4)20-10/h6-10H,5H2,1-4H3/t6-,7+,8+,9-,10-/m1/s1
SMILES: CC1(OC2C(OC3C(C2O1)OC(O3)(C)C)CN=[N+]=[N-])C
Molecular Formula: C12H19N3O5
Molecular Weight: 285.30 g/mol

8-(Azidomethyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane

CAS No.: 4711-00-6

Cat. No.: VC20790166

Molecular Formula: C12H19N3O5

Molecular Weight: 285.30 g/mol

* For research use only. Not for human or veterinary use.

8-(Azidomethyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane - 4711-00-6

Specification

CAS No. 4711-00-6
Molecular Formula C12H19N3O5
Molecular Weight 285.30 g/mol
IUPAC Name (1S,2R,6R,8R,9S)-8-(azidomethyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane
Standard InChI InChI=1S/C12H19N3O5/c1-11(2)17-7-6(5-14-15-13)16-10-9(8(7)18-11)19-12(3,4)20-10/h6-10H,5H2,1-4H3/t6-,7+,8+,9-,10-/m1/s1
Standard InChI Key KIBLVBPHQCVUFG-SOYHJAILSA-N
Isomeric SMILES CC1(O[C@H]2[C@H](O[C@H]3[C@@H]([C@H]2O1)OC(O3)(C)C)CN=[N+]=[N-])C
SMILES CC1(OC2C(OC3C(C2O1)OC(O3)(C)C)CN=[N+]=[N-])C
Canonical SMILES CC1(OC2C(OC3C(C2O1)OC(O3)(C)C)CN=[N+]=[N-])C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator